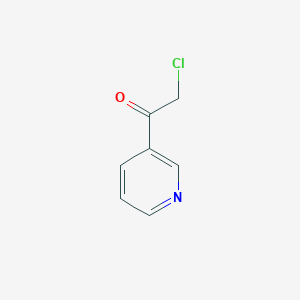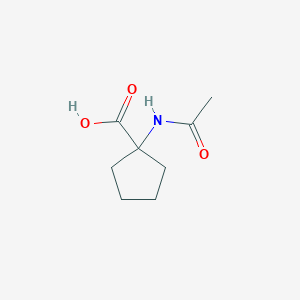
1-Acetamidocyclopentane-1-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopentane-based amino acids has been explored through multiple approaches. One notable method involves the Diels-Alder reaction to produce norbornene cycloadducts, followed by oxidative cleavage, ensuring proper stereochemistry of the resultant diastereomers. This method has been applied efficiently to produce enantiopure diastereomers of 1-aminocyclopentane-1,2,4-tricarboxylic acids, showcasing the versatility and efficiency of asymmetric synthesis in generating cyclopentane-based amino acid derivatives (Caputo et al., 2006).
Molecular Structure Analysis
The molecular structure and conformation of 1-aminocyclopentane-1-carboxylic acid derivatives have been extensively studied, highlighting the importance of the cyclopentane ring's positioning relative to peptide chains. Crystallographic studies have provided insight into the conformational preferences of these compounds, indicating potential for α/310-helical conformations, which are influenced by the torsion angles around the Cα—C bonds (Valle et al., 1988).
Chemical Reactions and Properties
1-Aminocyclopentane-1-carboxylic acid and its derivatives participate in various chemical reactions, demonstrating unique reactivity patterns due to their cyclopentane structure. For instance, the rearrangement of 1-amino-2-nitrocyclopentanecarboxylic acid during acetylation highlights the compound's reactivity, where both carboxy- and acetamido-groups are necessary for the observed transformation (Turner, 1967).
Physical Properties Analysis
The physical properties of cyclopentane-based amino acids are largely influenced by their molecular structure. The cyclopentane ring confers rigidity to the molecule, impacting its solubility, boiling point, and melting point. These properties are crucial for understanding the compound's behavior in various solvents and conditions, though specific details on 1-acetamidocyclopentane-1-carboxylic acid are scarce and warrant further investigation.
Chemical Properties Analysis
The chemical properties of 1-acetamidocyclopentane-1-carboxylic acid derivatives, such as acidity, basicity, and reactivity towards other chemical agents, are shaped by the presence of functional groups (amino and carboxylic acid groups) and the cyclopentane ring. Studies have shown that cyclopentane-1,3-dione can act as a novel isostere for the carboxylic acid functional group, suggesting that derivatives of 1-acetamidocyclopentane-1-carboxylic acid could exhibit similar isosteric properties (Ballatore et al., 2011).
Aplicaciones Científicas De Investigación
Electrochemical Oxidation of Alcohols and Aldehydes
A study by Rafiee et al. (2018) developed an electrocatalytic method to oxidize primary alcohols and aldehydes to the corresponding carboxylic acids using a mediator related to 1-acetamidocyclopentane-1-carboxylic acid. This method is effective for various substrates and preserves stereochemistry, important in synthesizing precursors for medications like levetiracetam (Rafiee et al., 2018).
Synthesis of Diastereomeric Enantiopure Acids
Caputo et al. (2006) synthesized novel 1-aminocyclopentane-1,2,4-tricarboxylic acids as diastereomers, employing a methodology involving Diels–Alder reactions and oxidative cleavage. These compounds, structurally related to 1-acetamidocyclopentane-1-carboxylic acid, exhibit stereochemical properties vital for pharmaceutical applications (Caputo et al., 2006).
Screening on Glutamatergic and Serotonergic Systems
Gelmi et al. (2007) explored enantiopure constrained 1-aminocyclopentane-1,2,4-tricarboxylic acids for their activity on glutamate and serotonin receptors. Their research, closely related to 1-acetamidocyclopentane-1-carboxylic acid, helps in identifying potential metabotropic agonists acting on the serotoninergic system (Gelmi et al., 2007).
Spectroscopic Studies
Raajaraman et al. (2019) conducted extensive spectroscopic studies on 1-phenylcyclopentane carboxylic acid, which is structurally similar to 1-acetamidocyclopentane-1-carboxylic acid. These studies provide insights into quantum characters, bio-active nature, and reactive areas of such compounds, crucial for medicinal chemistry applications (Raajaraman et al., 2019).
Microbial Electrosynthesis from Carbon Dioxide
Vassilev et al. (2018) reported on microbial electrosynthesis for converting CO2 into carboxylic acids, including acids structurally related to 1-acetamidocyclopentane-1-carboxylic acid. This research is vital for developing sustainable biotechnologies and recycling CO2 emissions (Vassilev et al., 2018).
Accumulation and Transport in Plants
Vanderstraeten and Van Der Straeten (2017) investigated 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene in plants. Their research provides valuable insights into the transport and regulatory mechanisms of ACC, relevant for understanding the role of structurally related compounds in plant biology (Vanderstraeten & Van Der Straeten, 2017).
Propiedades
IUPAC Name |
1-acetamidocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-8(7(11)12)4-2-3-5-8/h2-5H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLJYVSRHSZWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281738 | |
| Record name | 1-(acetylamino)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetamidocyclopentane-1-carboxylic acid | |
CAS RN |
4854-46-0 | |
| Record name | MLS000738007 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(acetylamino)cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



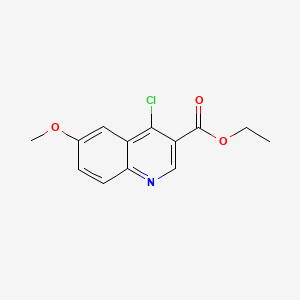
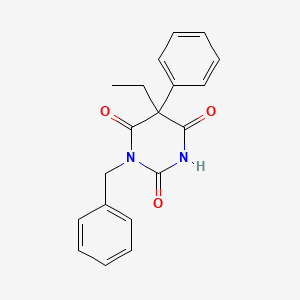
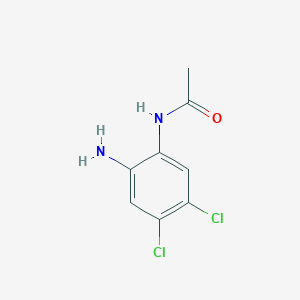


![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)






![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)
